molecular formula C11H15NO2S B082740 Benzenesulfonamide, N-3-buten-1-yl-4-methyl- CAS No. 10285-80-0

Benzenesulfonamide, N-3-buten-1-yl-4-methyl-

Cat. No. B082740
CAS RN: 10285-80-0
M. Wt: 225.31 g/mol
InChI Key: RCKDLNPOJFRDOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenesulfonamide, N-3-buten-1-yl-4-methyl-, also known as N-(3-buten-1-yl)-4-methylbenzenesulfonamide (BMS), is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. BMS is a sulfonamide derivative that has been found to possess a range of biological activities, including anti-inflammatory, antitumor, and antiviral properties.

Mechanism Of Action

The exact mechanism of action of BMS is not fully understood, but it is thought to involve the inhibition of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. BMS has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Biochemical And Physiological Effects

BMS has been found to have a range of biochemical and physiological effects. In addition to its anti-inflammatory, antitumor, and antiviral properties, BMS has also been shown to possess antioxidant activity, which may contribute to its therapeutic effects. BMS has also been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and are implicated in various pathological conditions such as cancer and arthritis.

Advantages And Limitations For Lab Experiments

One advantage of BMS is that it is relatively easy to synthesize and can be obtained in large quantities. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, BMS has been found to have some cytotoxic effects, which may limit its use in certain applications.

Future Directions

There are several future directions for research on BMS. One area of interest is the development of more potent and selective derivatives of BMS that can be used as therapeutic agents. Another area of research is the investigation of the potential use of BMS in combination with other drugs, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or chemotherapeutic agents, to enhance their therapeutic effects. Additionally, further studies are needed to elucidate the precise mechanism of action of BMS and to identify its molecular targets.

Synthesis Methods

BMS can be synthesized using a variety of methods, including the reaction of 4-methylbenzenesulfonyl chloride with 3-buten-1-amine in the presence of a base such as triethylamine. Other methods of synthesis have also been reported, including the use of Benzenesulfonamide, N-3-buten-1-yl-4-methyl-(3-buten-1-yl)phthalimide as a precursor.

Scientific Research Applications

BMS has been extensively studied for its potential use as a therapeutic agent in a range of diseases. In particular, BMS has been shown to possess anti-inflammatory properties, making it a promising candidate for the treatment of inflammatory conditions such as rheumatoid arthritis and multiple sclerosis. BMS has also been investigated for its potential as an antitumor agent, with studies showing that it can inhibit the growth of various cancer cell lines. Additionally, BMS has been found to possess antiviral activity against a range of viruses, including influenza and HIV.

properties

IUPAC Name

N-but-3-enyl-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S/c1-3-4-9-12-15(13,14)11-7-5-10(2)6-8-11/h3,5-8,12H,1,4,9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCKDLNPOJFRDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474128
Record name N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzenesulfonamide, N-3-buten-1-yl-4-methyl-

CAS RN

10285-80-0
Record name N-(But-3-en-1-yl)-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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